
2,3'-Dicyanobiphenyl
Overview
Description
2,3’-Dicyanobiphenyl is an organic compound consisting of two benzene rings connected by a single bond, with two cyano groups attached at the 2 and 3’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3’-Dicyanobiphenyl can be synthesized through several methods. One common approach involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with diaminomaleonitrile in glacial acetic acid at room temperature. This reaction yields pyrazine-2,3-dicarbonitriles, which can be further processed to obtain 2,3’-dicyanobiphenyl . Another method involves the treatment of ethyl 4-aryl-2,4-dioxobutanoates with malononitrile in a mixture of ethanol and water at room temperature, resulting in the formation of ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylates .
Industrial Production Methods: Industrial production of 2,3’-dicyanobiphenyl typically involves large-scale synthesis using similar reaction conditions as described above. The choice of reagents and solvents, as well as reaction parameters such as temperature and time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3’-Dicyanobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2,3’-Dicyanobiphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties
Mechanism of Action
The mechanism of action of 2,3’-dicyanobiphenyl involves its interaction with molecular targets through its cyano groups and aromatic rings. These interactions can affect various biochemical pathways, depending on the specific application. For example, in coordination chemistry, the cyano groups can coordinate with metal ions, forming stable complexes .
Comparison with Similar Compounds
3,3’-Dicyanobiphenyl: Similar in structure but with cyano groups at the 3 and 3’ positions.
5,5’-Dicyano-2,2’-bithiophene: Another dicyano compound with thiophene rings instead of benzene rings
Uniqueness: 2,3’-Dicyanobiphenyl is unique due to the specific positioning of its cyano groups, which influences its reactivity and properties. This positioning allows for distinct coordination chemistry and electronic properties compared to its analogs.
Biological Activity
2,3'-Dicyanobiphenyl is an organic compound characterized by two benzene rings connected by a single bond, with cyano groups attached at the 2 and 3' positions. This unique structure imparts distinct chemical properties that have garnered attention in various fields of research, particularly in biology and medicine.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism is believed to involve the interaction of cyano groups with microbial cellular components, disrupting essential functions.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrate that certain derivatives can induce apoptosis in cancer cells. For instance, one study highlighted the effectiveness of a specific derivative in inhibiting cell proliferation in breast cancer cell lines. The compound's mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a lead compound for antibiotic development.
- Anticancer Activity : In another investigation, a derivative of this compound was tested against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving caspase activation and DNA fragmentation being identified as key factors in inducing apoptosis .
The biological activity of this compound is primarily attributed to its cyano groups and aromatic structure. These features enable the compound to interact with various biological targets:
- Cytotoxicity : The cyano groups can form stable complexes with metal ions within cells, leading to the disruption of metal-dependent enzymes.
- Signal Pathway Modulation : The compound may influence key signaling pathways involved in cell growth and apoptosis through receptor interactions or enzyme inhibition.
Comparative Analysis
Properties
IUPAC Name |
2-(3-cyanophenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCLHKQNHIAZPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362606 | |
Record name | 2,3'-Dicyanobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42289-51-0 | |
Record name | 2,3'-Dicyanobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.